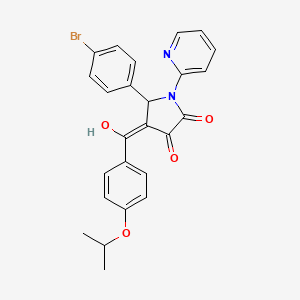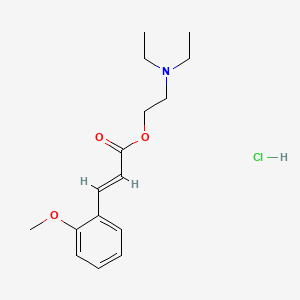![molecular formula C15H21N3O B5328404 (3aR*,7aS*)-2-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5328404.png)
(3aR*,7aS*)-2-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aR*,7aS*)-2-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole is a chemical compound that has gained significant attention in the field of scientific research. This compound is known to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Applications De Recherche Scientifique
(3aR*,7aS*)-2-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole has potential applications in various fields of scientific research. One of the major applications is in medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of (3aR*,7aS*)-2-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole is not yet fully understood. However, preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in disease pathways, thereby preventing the progression of the disease.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (3aR*,7aS*)-2-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole is its potential as a drug candidate for the treatment of various diseases. However, there are some limitations to its use in lab experiments. For example, this compound is relatively expensive to synthesize, and its stability under certain conditions is not yet fully understood.
Orientations Futures
There are several future directions for the research of (3aR*,7aS*)-2-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole. One potential direction is to further investigate its mechanism of action and identify specific enzymes that it targets. This could lead to the development of more targeted therapies for diseases. Additionally, further studies could be conducted to determine the optimal dosage and administration route for this compound, as well as to investigate its potential side effects. Finally, future research could focus on the development of more cost-effective synthesis methods for this compound, making it more accessible for scientific research and potential drug development.
Méthodes De Synthèse
The synthesis of (3aR*,7aS*)-2-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole involves the condensation of 1H-pyrazole-1-carboxylic acid with 2-amino-4-methylpentanoic acid. The resulting intermediate is then subjected to a cyclization reaction to form the final product. This synthesis method has been optimized to produce high yields of the compound.
Propriétés
IUPAC Name |
1-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-2-pyrazol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-2-14(18-9-5-8-16-18)15(19)17-10-12-6-3-4-7-13(12)11-17/h3-5,8-9,12-14H,2,6-7,10-11H2,1H3/t12-,13+,14? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVPPSYBGCCLRP-PBWFPOADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC2CC=CCC2C1)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N1C[C@H]2CC=CC[C@H]2C1)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-bromophenoxy}methyl)benzonitrile](/img/structure/B5328324.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide](/img/structure/B5328349.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328356.png)

![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride](/img/structure/B5328362.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5328371.png)
![N-isobutyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B5328381.png)
![2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-[(1-propylcyclobutyl)methyl]acetamide](/img/structure/B5328382.png)
![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5328390.png)
![N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B5328392.png)
![N-[2-(4-fluorophenyl)ethyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5328394.png)
![2-{2-[4-(benzyloxy)-3-methoxyphenyl]vinyl}-8-quinolinol](/img/structure/B5328421.png)